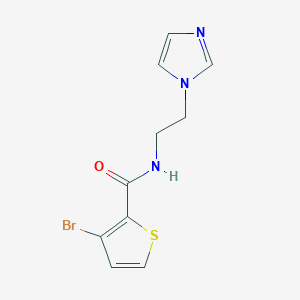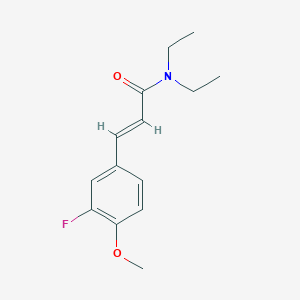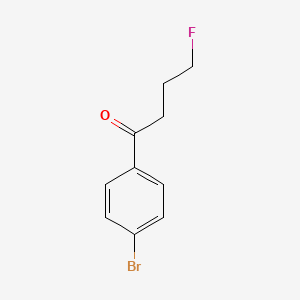![molecular formula C28H37O2P B14898424 Methyl 3-(2'-(dicyclohexylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14898424.png)
Methyl 3-(2'-(dicyclohexylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2’-(dicyclohexylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a biphenyl structure with a dicyclohexylphosphanyl group, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2’-(dicyclohexylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The biphenyl structure is introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2’-(dicyclohexylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(2’-(dicyclohexylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the synthesis of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of Methyl 3-(2’-(dicyclohexylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The biphenyl structure allows for π-π interactions, enhancing its binding affinity to molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(2-(2-(dicyclohexylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate: Similar structure but with a pyrrole ring instead of a biphenyl.
Bis(dicyclohexylphosphino)methane: Contains two dicyclohexylphosphanyl groups but lacks the ester functionality.
Uniqueness
Methyl 3-(2’-(dicyclohexylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate is unique due to its combination of a biphenyl structure with an ester group and a dicyclohexylphosphanyl moiety. This unique combination allows for diverse applications in catalysis, material science, and biological studies.
Propiedades
Fórmula molecular |
C28H37O2P |
|---|---|
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
methyl 3-[2-(2-dicyclohexylphosphanylphenyl)phenyl]propanoate |
InChI |
InChI=1S/C28H37O2P/c1-30-28(29)21-20-22-12-8-9-17-25(22)26-18-10-11-19-27(26)31(23-13-4-2-5-14-23)24-15-6-3-7-16-24/h8-12,17-19,23-24H,2-7,13-16,20-21H2,1H3 |
Clave InChI |
PNESEIVIGOEBHN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate](/img/structure/B14898352.png)


![(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B14898384.png)

![5-Oxaspiro[3.5]nonan-9-ol](/img/structure/B14898398.png)
![N-(3-hydroxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B14898403.png)






